N-(3-Acetylpyridin-2-yl)pivalamide
Overview
Description
N-(3-Acetylpyridin-2-yl)pivalamide is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.121177757 g/mol and the complexity rating of the compound is 281. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation : N-((4-acetylphenyl)carbamothioyl)pivalamide, a related compound, has been synthesized and evaluated for its biological properties. It exhibits significant enzyme inhibition activity against various enzymes, such as acetylcholinesterase and butylcholinesterase, showing potential as a multitarget-directed ligand (Saeed et al., 2022).
Antibacterial Properties : Studies on N-[2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl]pivalamides have shown strong nucleophilic behavior and have been evaluated for antibacterial properties. Some compounds in this class demonstrated high inhibitory activity against certain bacteria like Pseudomonas aeruginosa and Bacillus subtilis (Al-Romaizan, 2019).
Molecular Structure Analysis : The molecular structure of compounds like N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide has been studied, revealing details about its stability and intermolecular interactions, which are critical for understanding its chemical properties (Atalay et al., 2016).
Cancer Research : Related compounds, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, have shown potential in cancer research. They inhibit histone deacetylases, which are relevant in cancer cell proliferation and apoptosis, indicating their potential as anticancer drugs (Zhou et al., 2008).
Chemical Synthesis and Reactivity : Research into the reactivity and synthesis of related compounds like N-(pyridin-3-ylmethyl)pivalamide has led to the development of methods for regioselective lithiation, which is useful in organic synthesis (Smith et al., 2013).
Pharmacological Applications : There is research into the use of related compounds in pharmacology. For instance, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide has been evaluated for its potential in correcting cellular processing defects in cystic fibrosis (Yu et al., 2008).
Properties
IUPAC Name |
N-(3-acetylpyridin-2-yl)-2,2-dimethylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-8(15)9-6-5-7-13-10(9)14-11(16)12(2,3)4/h5-7H,1-4H3,(H,13,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQIBTHKSDKEPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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